REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:9][NH:10][CH3:11].[CH2:12]=O>O>[CH3:9][N:10]([CH2:12][C:3]1[C:2]([OH:1])=[C:7]([CH3:8])[CH:6]=[CH:5][N:4]=1)[CH3:11]
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1C
|
Name
|
|
Quantity
|
46.5 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
25 mL
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Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated on a steam bath for a period of two hours
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction solution
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Type
|
EXTRACTION
|
Details
|
was then extracted with ten-100 ml
|
Type
|
DRY_WITH_MATERIAL
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Details
|
portions of diethyl ether and the combined ether and extracts were subsequently dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of the volatile liquids
|
Type
|
CUSTOM
|
Details
|
by means of evaporation under reduced pressure, there
|
Type
|
CUSTOM
|
Details
|
was finally obtained an oil as residue which
|
Type
|
DISTILLATION
|
Details
|
was subsequently distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=NC=CC(=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |